4-oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
4-oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like anhydrous pyridine and reagents such as phosphorus pentasulfide . The process can be summarized as follows:
Formation of Intermediate: Refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate.
Cyclization: Thiating the produced compound with phosphorus pentasulfide in boiling anhydrous pyridine.
Oxidation: Further oxidation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
4-oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 4-oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide
- 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- 4-oxo-3,4-dihydroquinazoline-2-carboxamide
Uniqueness
4-oxo-N,3-diphenyl-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its diphenyl substitution enhances its interaction with biological targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H15N3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-oxo-N,3-diphenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C21H15N3O2/c25-20(23-16-7-3-1-4-8-16)15-11-12-18-19(13-15)22-14-24(21(18)26)17-9-5-2-6-10-17/h1-14H,(H,23,25) |
InChI Key |
LXMWMQXPXDNQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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